
6H-1,2-Oxazine, 6-methoxy-5-methyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-1,2-Oxazine, 6-methoxy-5-methyl-3-phenyl- is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a six-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1,2-Oxazine, 6-methoxy-5-methyl-3-phenyl- typically involves the condensation of 4-oxocarboxylic acids with hydroxylamine . This reaction is often carried out in pyridine or ethanol in the presence of sodium acetate . Another method involves the oxidation of 6-methoxy-5-methyl-4-phenyl-6H-1,2-oxazine to the corresponding hydroperoxide, which is then converted to oxazinone by treatment with trimethylsilyl chloride in hexamethyldisilazane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6H-1,2-Oxazine, 6-methoxy-5-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: Conversion to hydroperoxides and oxazinones.
Reduction: Potential reduction of the oxazine ring to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring and the oxazine ring.
Common Reagents and Conditions
Oxidation: Trimethylsilyl chloride in hexamethyldisilazane.
Reduction: Common reducing agents like lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Oxazinones.
Reduction: Reduced oxazine derivatives.
Substitution: Substituted oxazine compounds with different functional groups.
Applications De Recherche Scientifique
6H-1,2-Oxazine, 6-methoxy-5-methyl-3-phenyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Exhibits antimicrobial and fungicidal activities.
Medicine: Moderate cytotoxicity against breast cancer cells and modulation of glucocorticoid receptors.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6H-1,2-Oxazine, 6-methoxy-5-methyl-3-phenyl- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. Its cytotoxic effects on cancer cells are likely due to its interaction with cellular DNA and inhibition of key enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Oxazines: Another class of oxazine compounds with different substitution patterns.
Isoxazoles: Five-membered heterocyclic compounds with similar biological activities.
Uniqueness
6H-1,2-Oxazine, 6-methoxy-5-methyl-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
117341-61-4 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
6-methoxy-5-methyl-3-phenyl-6H-oxazine |
InChI |
InChI=1S/C12H13NO2/c1-9-8-11(13-15-12(9)14-2)10-6-4-3-5-7-10/h3-8,12H,1-2H3 |
Clé InChI |
CHSQFKYPKNPOGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NOC1OC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



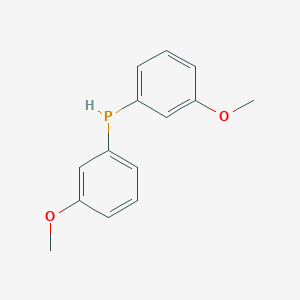
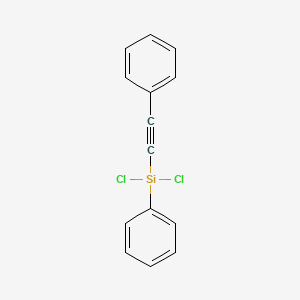
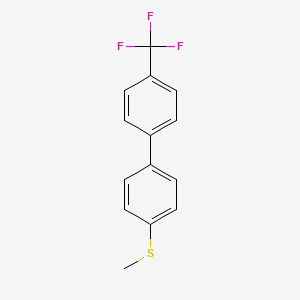
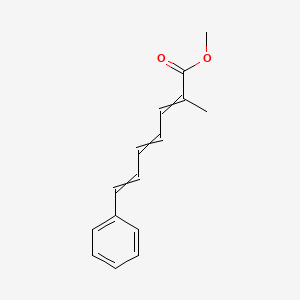
![1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-](/img/structure/B14297388.png)


![[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene](/img/structure/B14297416.png)

![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)
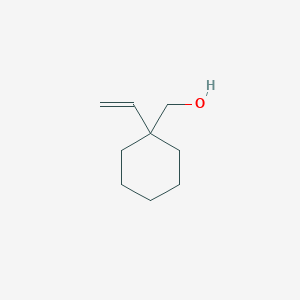
![Benzene, 1,1'-[nonylidenebis(thio)]bis-](/img/structure/B14297431.png)

